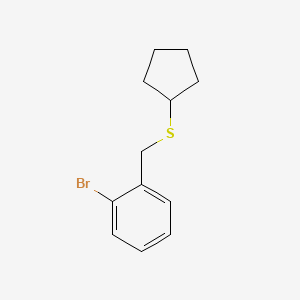

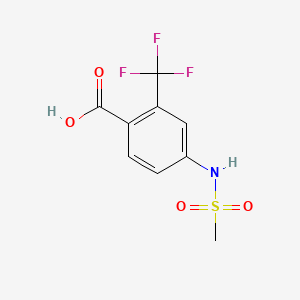

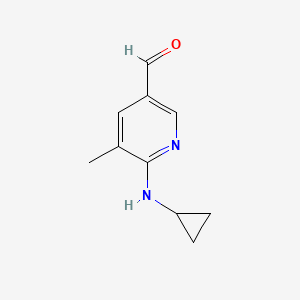

![molecular formula C7H11NO5 B578506 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1254966-66-9](/img/structure/B578506.png)

2-Oxa-6-azaspiro[3.3]heptane oxalate

Vue d'ensemble

Description

2-Oxa-6-azaspiro[3.3]heptane oxalate is a compound used as an intermediate in pharmaceutical and chemical synthesis . It is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . The compound is usually stored in a cool, dry place in a tightly closed container .

Molecular Structure Analysis

The molecular formula of 2-Oxa-6-azaspiro[3.3]heptane is C5H9NO . Its molecular weight is 99.13 . The InChI key for this compound is HPJALMWOZYIZGE-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . The deprotection step in its synthesis is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour .Physical And Chemical Properties Analysis

The compound is slightly soluble in water . It is usually stored in a cool, dry place in a tightly closed container .Applications De Recherche Scientifique

Improved Synthesis and Properties

An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been developed. The isolation as a sulfonic acid salt instead yields a more stable and soluble product, enabling a broader range of reaction conditions for this spirobicyclic compound (van der Haas et al., 2017).

Cycloaddition Reactions

2-Oxa-6-azaspiro[3.3]heptane derivatives are obtained through regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones, resulting in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of diastereoisomers (Molchanov & Tran, 2013).

Synthesis of Benzimidazole Derivatives

Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, leading to the synthesis of [1,2-a] ring-fused benzimidazoles (Gurry, McArdle, & Aldabbagh, 2015).

Development of Bifunctional Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a gateway to novel compounds, offering a convenient entry point to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, has been accomplished. These amino acids add to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Novel Spirocyclic Azetidines

Methods for synthesizing various novel angular azaspiro[3.3]heptanes have been developed. These include practical syntheses of 5-oxo-2-azaspiro[3.3]heptanes and their functionalized derivatives, useful in drug discovery (Guerot et al., 2011).

Manufacturing Route to MCHr1 Antagonist

Process development for an efficient manufacturing route to a MCHr1 antagonist includes the scalable synthesis of the 6-oxa-2-azaspiro[3.3]heptane building block (Golden et al., 2016).

Drug Metabolism and Biocatalysis

The compound AZD1979, containing a 2-oxa-6-azaspiro[3.3]heptane moiety, was studied for its metabolism, revealing that microsomal epoxide hydrolase can catalyze hydration and ring opening of the oxetanyl moiety, expanding the substrate specificity of this enzyme (Li et al., 2016).

Antibacterial Activity

Novel azaspiro[2.4]heptane derivatives have shown potent antibacterial activity against respiratory pathogens, demonstrating the therapeutic potential of these compounds (Odagiri et al., 2013).

Safety And Hazards

Orientations Futures

The 2-Oxa-6-azaspiro[3.3]heptane unit has been proposed as a surrogate for morpholine in drug-like compounds . Its synthesis has been shown to be challenging, and there is a rapidly growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . Therefore, future research may focus on improving the synthesis process and exploring its potential applications in drug development.

Propriétés

IUPAC Name |

2-oxa-6-azaspiro[3.3]heptane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUVDKDABFOPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693397 | |

| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaspiro[3.3]heptane oxalate | |

CAS RN |

1159599-99-1 | |

| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.